5-Methyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
5-Methyl-5H-pyrrolo[2,3-b]pyrazine: is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the broader class of pyrrolopyrazines, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization can yield pyrrolopyrazine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyrazine scaffold .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-5H-pyrrolo[2,3-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its kinase inhibitory activity. It has been investigated for its potential use in developing anticancer drugs, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) .
Mechanism of Action
The mechanism of action of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine primarily involves its interaction with specific molecular targets, such as kinases. For instance, it binds to the FGFR1 hinge region, forming essential hydrogen bonds and engaging in imidazole stacking with specific residues . This interaction inhibits kinase activity, which can be beneficial in treating certain cancers .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities compared to 5-Methyl-5H-pyrrolo[2,3-b]pyrazine.
Dipyrrolopyrazine (DPP) derivatives:
Uniqueness: this compound is unique due to its specific kinase inhibitory activity, making it a valuable compound in the development of targeted cancer therapies .
Properties
IUPAC Name |
5-methylpyrrolo[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-5-2-6-7(10)9-4-3-8-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNQDRROPYPVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=NC=CN=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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